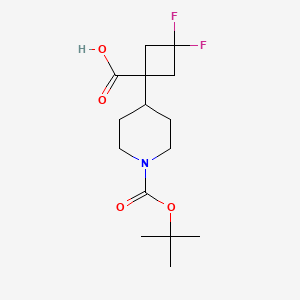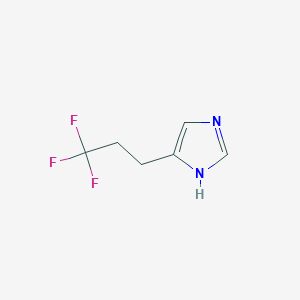
5-(3,3,3-trifluoropropyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,3,3-Trifluoropropyl)-1H-imidazole is a fluorinated imidazole derivative Imidazoles are a class of heterocyclic compounds containing a five-membered ring with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,3,3-trifluoropropyl)-1H-imidazole typically involves the reaction of imidazole with 3,3,3-trifluoropropyl halides under basic conditions. A common method includes the use of 3,3,3-trifluoropropyl bromide or iodide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as precise temperature control and efficient mixing, can significantly improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3,3,3-Trifluoropropyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of the imidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Applications De Recherche Scientifique
5-(3,3,3-Trifluoropropyl)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3,3,3-trifluoropropyl)-1H-imidazole involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This can lead to inhibition or modulation of enzyme activity, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoropropyltrimethoxysilane: Used in the manufacture of defoaming agents and coatings.
3,3,3-Trifluoropropylcyclotrisiloxane: Utilized in the production of fluorinated silicones.
Uniqueness
5-(3,3,3-Trifluoropropyl)-1H-imidazole is unique due to its imidazole ring structure combined with the trifluoropropyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it suitable for specialized applications in various fields.
Propriétés
Formule moléculaire |
C6H7F3N2 |
|---|---|
Poids moléculaire |
164.13 g/mol |
Nom IUPAC |
5-(3,3,3-trifluoropropyl)-1H-imidazole |
InChI |
InChI=1S/C6H7F3N2/c7-6(8,9)2-1-5-3-10-4-11-5/h3-4H,1-2H2,(H,10,11) |
Clé InChI |
ZGLTXDPMSFQZNT-UHFFFAOYSA-N |
SMILES canonique |
C1=C(NC=N1)CCC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


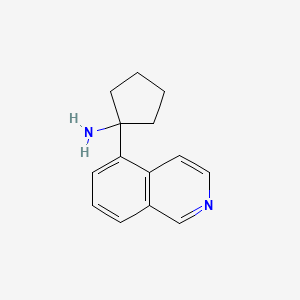


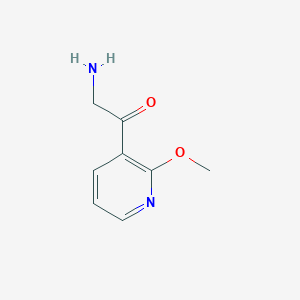

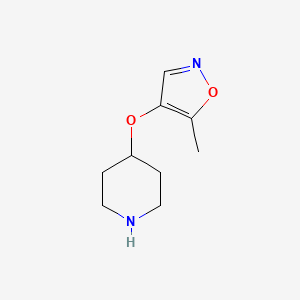
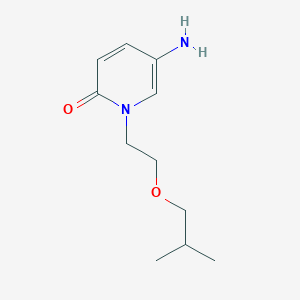

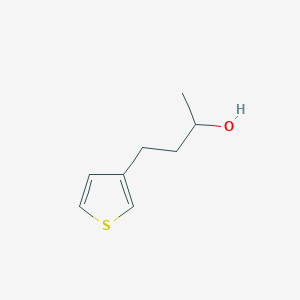
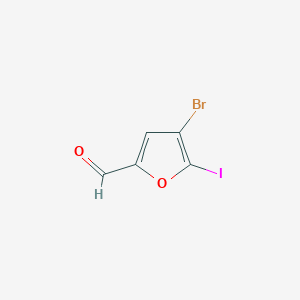
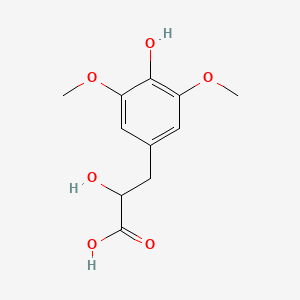
![7-Ethyl-8-oxa-2-azaspiro[4.5]decane](/img/structure/B13531922.png)

